3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride: is a chemical compound with the molecular formula C13H19ClO3S and a molecular weight of 290.81 g/mol . It is primarily used in scientific research and industrial applications due to its reactive nature and ability to form various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-tert-butylphenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide . The resulting product is then treated with thionyl chloride to form the sulfonyl chloride derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reactive intermediate for the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological pathways.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
4-Tert-butylphenol: A precursor in the synthesis of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride.
1,3-Propanesultone: Another precursor used in the synthesis process.
Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of a tert-butyl group, a phenoxy group, and a sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPCJGTUSWPURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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